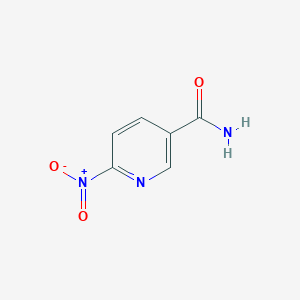

6-Nitronicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

62020-03-5 |

|---|---|

Molecular Formula |

C6H5N3O3 |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

6-nitropyridine-3-carboxamide |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)4-1-2-5(8-3-4)9(11)12/h1-3H,(H2,7,10) |

InChI Key |

UIXAOTFCIQGBAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

6-Nitronicotinamide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-nitronicotinamide, a derivative of nicotinamide with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this document outlines a plausible synthetic pathway based on established chemical transformations of related compounds. Furthermore, it presents expected characterization data and a hypothetical mechanism of action to guide future research. This whitepaper is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this compound.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, which are crucial for numerous metabolic redox reactions. Chemical modification of the nicotinamide scaffold offers the potential to develop novel therapeutic agents with unique biological activities. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties and reactivity of the parent molecule, making this compound a compound of interest for further investigation. This guide details a proposed synthetic route, provides expected analytical data for its characterization, and explores a potential biological signaling pathway.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound begins with the nitration of 6-hydroxynicotinic acid, a commercially available starting material. The resulting 6-hydroxy-5-nitronicotinic acid is then converted to the target amide.

Caption: Proposed synthesis of this compound.

Experimental Protocols

This protocol is adapted from the known nitration of 6-hydroxynicotinic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-hydroxynicotinic acid.

-

Acid Mixture: Slowly add a cold mixture of concentrated sulfuric acid and fuming nitric acid to the flask while maintaining the temperature below 10°C with an ice bath.

-

Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice. The precipitate, 6-hydroxy-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried.

This protocol is a standard procedure for the amidation of a carboxylic acid via an acid chloride intermediate.

-

Acid Chloride Formation: To a solution of 6-hydroxy-5-nitronicotinic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Reaction: Allow the reaction to stir at room temperature until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.

-

Amidation: The crude acid chloride is dissolved in an appropriate solvent and cooled in an ice bath. Aqueous ammonia is then added dropwise with vigorous stirring.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and can be purified by recrystallization.

Characterization of this compound

As no specific characterization data for this compound has been found in the literature, the following table summarizes the expected quantitative data based on the analysis of structurally similar compounds.

| Property | Expected Value |

| Molecular Formula | C₆H₄N₄O₃ |

| Molecular Weight | 180.12 g/mol |

| Melting Point | Expected to be in the range of 180-220 °C, similar to related nitro-substituted nicotinamides such as 2-chloro-5-nitronicotinamide (181-183 °C) and 2-chloro-6-methyl-5-nitronicotinamide (195-196 °C).[1][2] |

| ¹H NMR (DMSO-d₆) | Expected chemical shifts (δ, ppm): Aromatic protons on the pyridine ring are expected to appear downfield (δ 8.0-9.0 ppm). The amide protons (-CONH₂) would likely appear as two broad singlets between δ 7.5 and 8.5 ppm. |

| ¹³C NMR (DMSO-d₆) | Expected chemical shifts (δ, ppm): The carbonyl carbon of the amide is expected around δ 165-170 ppm. The aromatic carbons would appear in the region of δ 120-160 ppm. The carbon bearing the nitro group would be significantly downfield. |

| IR (KBr, cm⁻¹) | Expected absorption bands: N-H stretching of the amide group (3400-3200 cm⁻¹), C=O stretching of the amide (Amide I band, ~1680 cm⁻¹), N-H bending of the amide (Amide II band, ~1600 cm⁻¹), asymmetric and symmetric stretching of the nitro group (~1550 and ~1350 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]⁺ at 181.03. |

Hypothetical Signaling Pathway and Mechanism of Action

The biological activity of this compound has not been reported. However, given its structural similarity to nicotinamide, it is plausible that it could act as an inhibitor of enzymes involved in NAD+ metabolism. One such enzyme is Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell death. Nicotinamide is a known inhibitor of PARP. The electron-withdrawing nitro group in this compound could enhance its binding to the active site of PARP, potentially leading to more potent inhibition.

Proposed Experimental Workflow for Biological Activity Screening

To investigate the biological activity of this compound, a systematic workflow is proposed.

Caption: Workflow for biological activity screening.

Hypothetical PARP Inhibition Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the PARP signaling pathway by this compound. DNA damage activates PARP, which then synthesizes poly(ADP-ribose) (PAR) chains on various nuclear proteins, a process that consumes NAD+. This PARylation is crucial for the recruitment of DNA repair proteins. Inhibition of PARP by this compound would block this process, leading to an accumulation of DNA damage and potentially inducing apoptosis in cancer cells.

References

The Biological Activity of Nitro Compounds in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro compounds, characterized by the presence of one or more nitro groups (-NO₂), represent a diverse class of molecules with a broad spectrum of biological activities. Their significance in cellular processes stems from their unique electrochemical properties, which can be harnessed for therapeutic benefit or can be a source of toxicity. This technical guide provides an in-depth exploration of the multifaceted roles of nitro compounds within cellular environments, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to assess their effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Nitro compounds exert their biological effects through various mechanisms, often involving the reduction of the nitro group to reactive intermediates. This bioreductive activation is a cornerstone of their utility as prodrugs, particularly in hypoxic environments characteristic of solid tumors and anaerobic microbial infections.[1][2] The electron-withdrawing nature of the nitro group also influences the molecule's overall electronic properties and polarity, affecting its interaction with biological targets.[3][4] Consequently, nitro compounds have been successfully developed as antimicrobial, anticancer, and anti-inflammatory agents.[3][5] However, the same reactive intermediates that confer therapeutic activity can also lead to cytotoxicity and genotoxicity, a critical consideration in drug design and development.[6][7]

This guide will systematically detail the quantitative aspects of nitro compound activity, provide comprehensive experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Quantitative Data on the Biological Activity of Nitro Compounds

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of various nitro compounds, providing a comparative overview for researchers.

Table 1: Cytotoxicity of Nitro Compounds against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Nitrobenzamide Derivatives | |||

| Compound 5 | RAW264.7 | No cytotoxicity up to 50 µM | [1] |

| Compound 6 | RAW264.7 | No cytotoxicity up to 50 µM | [1] |

| Ciminalum–thiazolidinone Hybrids | |||

| Compound 2f | 60 human tumor cell lines | GI₅₀: 2.80 | [8] |

| Compound 2h | 60 human tumor cell lines | GI₅₀: 1.57 | [8] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives | |||

| Compound 4k | HepG2 | 15.6 ± 1.2 | [9] |

| Compound 4k | MDA-MB-231 | 12.5 ± 1.1 | [9] |

| Compound 4k | MCF7 | 18.2 ± 1.5 | [9] |

| Indole-Based 1,3,4-Oxadiazole Derivatives | |||

| Compound 2e | HCT116 | 6.43 ± 0.72 | [10] |

| Compound 2e | A549 | 9.62 ± 1.14 | [10] |

| Compound 2e | A375 | 8.07 ± 1.36 | [10] |

| 1,8-diazaphenothiazines | |||

| Compound 4 | SW-948 | Similar to Cisplatin at 5 µg/ml | [11] |

| Compound 13 | SW-948 | Strong inhibition at 10 µg/ml | [11] |

Table 2: Antimicrobial Activity of Nitro Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Nitro Derivatives | |||

| Compound 9b-9d | Staphylococcus aureus | 15.6–62.5 | [12][13] |

| Nitrated Benzothiazoles | |||

| 3 active compounds | Pseudomonas aeruginosa | Similar to procaine penicillin | [12] |

| Nitrated Pyrrolomycins | |||

| Compound 4b | Staphylococcus aureus | 20 µM | [12][13] |

| Compound 4d | Pseudomonas aeruginosa | 30 µM | [12][13] |

| 5-nitro-1,10-phenantroline | Mycobacterium tuberculosis | 0.78 µM | [12][13] |

| Nitrotriazoles | Mycobacterium tuberculosis | 3-50 µM | [12] |

| Nitrotriazole Derivative 17b | Candida krusei | 1 µM | [12] |

| (E)-1,2,3-triphenylprop-2-en-1ones | |||

| Chalcone 4 | Micrococcus luteus | 88 | [14] |

| Chalcone 3 | Staphylococcus aureus | 88 | [14] |

| Chalcone 4 | Escherichia coli | 99 | [14] |

Table 3: Anti-inflammatory Activity of Nitro Compounds

| Compound | Assay | IC₅₀ (µM) | Reference |

| Nitrobenzamide Derivatives | |||

| Compound 5 | NO production in RAW264.7 | 3.7 | [1] |

| Compound 6 | NO production in RAW264.7 | 5.3 | [1] |

| Isonicotinate Derivatives | |||

| Compound 5 | ROS production in human blood cells | 1.42 ± 0.1 µg/mL | [15] |

| Compound 6 | ROS production in human blood cells | 8.6 ± 0.5 µg/mL | [15] |

| 2,6-bisbenzylidenecyclohexanone Derivatives | |||

| Compound 8 | NO inhibition in RAW 264.7 | 6.68 | [16] |

| Compound 9 | NO inhibition in RAW 264.7 | 6.68 | [16] |

| Eclipta prostrata Fraction E | |||

| IL-6 production | 43.24 ± 0.83 µg/mL | [17] | |

| TNF-α production | 45.97 ± 2.01 µg/mL | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of nitro compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitro compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4][5][7]

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the nitro compound in a suitable solvent and dilute it to the desired starting concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the nitro compound in the broth to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the nitro compound at which there is no visible growth (i.e., the well remains clear).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]

Protocol:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the nitro compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

-

Collection of Supernatant: After an incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[18]

-

Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

The biological activity of nitro compounds is often mediated through their interaction with specific cellular signaling pathways. This section provides diagrams of key pathways and experimental workflows generated using Graphviz (DOT language).

Nitroreductase-Mediated Prodrug Activation

Many nitroaromatic compounds are designed as prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors. This activation is catalyzed by nitroreductase enzymes, which are more active under low oxygen conditions.

Caption: Nitroreductase-mediated activation of a nitro compound prodrug.

Inhibition of NF-κB Signaling Pathway by Nitro-Fatty Acids

Nitro-fatty acids are known to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by a nitro-fatty acid.

Experimental Workflow for Evaluating Anti-inflammatory Activity

This workflow outlines the key steps in assessing the anti-inflammatory potential of a nitro compound by measuring its effect on nitric oxide production in macrophages.

Caption: Workflow for assessing the anti-inflammatory activity of nitro compounds.

Conclusion

Nitro compounds represent a versatile and potent class of biologically active molecules with significant therapeutic potential. Their diverse activities, ranging from antimicrobial and anticancer to anti-inflammatory effects, are largely attributable to the unique chemical properties of the nitro group and its capacity for bioreductive activation. This technical guide has provided a comprehensive overview of the quantitative aspects of their biological activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

For researchers and professionals in drug development, a thorough understanding of the mechanisms of action, potential for selective activation, and associated toxicities of nitro compounds is paramount. The data, protocols, and pathway diagrams presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the intricate cellular interactions of nitro compounds continues to grow, so too will our ability to design and develop novel, highly effective, and safe therapeutics for a wide range of diseases.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. protocols.io [protocols.io]

- 6. researchhub.com [researchhub.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-Nitronicotinamide: Structure, Properties, and Synthesis

Disclaimer: Publicly available scientific data specifically for 6-Nitronicotinamide is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related compounds to offer valuable insights for researchers, scientists, and drug development professionals. All data presented for related compounds are explicitly labeled as such.

Introduction

This compound is a derivative of nicotinamide, a form of vitamin B3. The introduction of a nitro group onto the pyridine ring is expected to significantly influence its chemical and physical properties, as well as its biological activity. Nitro-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document aims to provide a detailed technical overview of this compound, including its chemical structure, predicted properties, a plausible synthetic route, and a comparative analysis with structurally similar molecules.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a carboxamide group at the 3-position and a nitro group at the 6-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

For comparative purposes, the table below summarizes the available physicochemical properties of closely related compounds.

| Property | 6-Amino-5-nitronicotinamide[3] | 6-chloro-3-nitropyridine-2-carboxamide[4][5] | 6-Nitronicotinic acid |

| CAS Number | 159890-55-8 | 171178-21-5 | 33225-73-9 |

| Molecular Formula | C₆H₆N₄O₃ | C₆H₄ClN₃O₃ | C₆H₄N₂O₄ |

| Molecular Weight | 182.14 g/mol | 201.57 g/mol | 168.11 g/mol |

| Appearance | - | Solid | White to light yellow solid |

| Melting Point | - | - | 179-180 °C |

| Boiling Point | - | - | 434.9±30.0 °C (Predicted) |

| Density | - | - | 1.570±0.06 g/cm³ (Predicted) |

| pKa | - | - | 2.69±0.10 (Predicted) |

Spectral Data

Detailed spectral data (NMR, IR, Mass Spectrometry) for this compound could not be located. However, the expected spectral characteristics can be predicted based on its functional groups.

-

¹H NMR: The spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxamide groups. Protons on the amide group would appear as a broad singlet.

-

¹³C NMR: Signals for the carbon atoms of the pyridine ring and the carbonyl carbon of the amide group would be observable.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide (around 3100-3400 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1650-1690 cm⁻¹), the N-H bending of the amide (Amide II band, around 1600-1640 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively).[3]

-

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of this compound (C₆H₅N₃O₃, approx. 183.03 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the amide group.

Synthesis of this compound

A direct, documented experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on the known chemistry of nicotinamide and related compounds. The most straightforward approach would be the direct nitration of nicotinamide.

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via electrophilic nitration of nicotinamide.

Materials:

-

Nicotinamide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of nicotinamide to concentrated sulfuric acid while stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of nicotinamide in sulfuric acid, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure the completion of the reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with stirring to precipitate the product.

-

Collect the crude product by filtration and wash with cold water to remove any residual acid.

-

Purify the crude this compound by recrystallization from an appropriate solvent system.

-

Dry the purified product under vacuum and characterize it using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation. The nitration of pyridine rings can sometimes be challenging and may require specific conditions to achieve the desired regioselectivity.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, based on the known activities of other nitro-substituted aromatic compounds and nicotinamide derivatives, it is plausible that this compound could be investigated for a range of biological effects. The electron-withdrawing nature of the nitro group can play a crucial role in various biological interactions. Further research would be necessary to explore its potential pharmacological profile.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a foundational understanding of its chemical structure, predicted properties, and a potential synthetic route. The information compiled from closely related compounds offers a valuable comparative context for researchers interested in exploring this molecule further. The development of a reliable synthetic protocol and subsequent biological evaluation are essential next steps to unlock the potential of this compound in medicinal chemistry and drug discovery. The provided hypothetical experimental workflow can serve as a starting point for such investigations.

References

- 1. 6-Amino-5-nitronicotinamide | 159890-55-8 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 6-CHLORO-3-NITROPYRIDINE-2-CARBOXAMIDE CAS#: 171178-21-5 [amp.chemicalbook.com]

- 4. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]

- 5. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]

6-Nitronicotinamide: A Technical Overview of Its Putative Discovery, Synthesis, and Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature on the discovery, synthesis, and specific biological activity of 6-Nitronicotinamide is notably scarce. This guide has been compiled by leveraging available information on closely related compounds, including various nitropyridine derivatives and analogous nicotinamides. The experimental protocols, quantitative data, and proposed mechanisms of action are therefore largely inferred and should be approached as a theoretical framework for future research.

Introduction

This compound is a derivative of nicotinamide, also known as vitamin B3, featuring a nitro group at the 6th position of the pyridine ring. While its direct discovery and historical timeline are not well-documented in publicly accessible records, the synthesis and study of related nitropyridines and nicotinamide analogs have been ongoing for several decades. The introduction of a nitro group to the nicotinamide scaffold is of significant interest to medicinal chemists due to the potential for modulating its biological activity. Nitro groups can act as bioisosteres, influence metabolic stability, and participate in crucial interactions with biological targets. This document aims to provide a comprehensive technical guide based on the available scientific knowledge of related compounds.

Physicochemical Properties

| Property | 2-chloro-5-nitronicotinamide[1] | 2-chloro-6-methyl-5-nitronicotinamide | 6-Amino-5-nitronicotinic acid | Nicotinamide[2] |

| Molecular Formula | C6H4ClN3O3[1] | C7H6ClN3O3 | C6H5N3O4 | C6H6N2O[2] |

| Molecular Weight ( g/mol ) | 201.57[1] | 215.60 | 183.12 | 122.12[2] |

| Melting Point (°C) | 181-183[1] | 195-196 | 300-301 (decomp) | 128-131 |

| Boiling Point (°C) | Not available | Not available | 435.9 at 760 mmHg | 334 |

| Solubility | Not available | Not available | Not available | Soluble in water, ethanol, glycerol |

Putative Synthesis

A definitive, documented synthesis of this compound is not available. However, based on established methods for the nitration of pyridine rings and the synthesis of related compounds like 6-Hydroxy-5-nitronicotinic acid, a plausible synthetic route can be proposed.

Proposed Experimental Protocol: Nitration of Nicotinamide

A potential method for the synthesis of this compound could involve the direct nitration of nicotinamide. However, the pyridine ring is generally deactivated towards electrophilic substitution. A more likely successful approach would involve the nitration of a more activated precursor, followed by conversion to the amide.

Hypothetical Two-Step Synthesis:

-

Nitration of 6-Hydroxynicotinic Acid:

-

To a solution of 6-hydroxynicotinic acid in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is then gently warmed and stirred for several hours to yield 6-hydroxy-5-nitronicotinic acid.[3]

-

-

Conversion to this compound:

-

The resulting 6-hydroxy-5-nitronicotinic acid can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride.

-

Subsequent amination of the acyl chloride with ammonia would yield 6-hydroxy-5-nitronicotinamide. The removal of the hydroxyl group to yield this compound would require further, potentially complex, synthetic steps.

-

A more direct, though likely lower-yielding, approach could be the direct nitration of nicotinamide under harsh conditions, but this would likely result in a mixture of isomers.

Caption: Proposed synthetic pathways to this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly studied. However, based on the known pharmacology of nicotinamide and various nitro-containing compounds, several potential mechanisms and effects can be hypothesized.

Nicotinamide is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular metabolism and energy production.[4] It is involved in redox reactions and acts as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, and cellular stress responses.

The introduction of a nitro group could potentially alter its interaction with these enzymes. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates. These intermediates can induce oxidative stress and covalently modify cellular macromolecules, leading to cytotoxic effects. This property is exploited in some antimicrobial and anticancer drugs.

Hypothesized Signaling Pathway Involvement

Given the roles of nicotinamide and the common mechanisms of nitro compounds, this compound could potentially impact the following pathways:

-

NAD+ Metabolism: It might act as a competitive inhibitor or a poor substrate for enzymes in the NAD+ salvage pathway, potentially leading to depleted NAD+ levels and metabolic stress.

-

Oxidative Stress Pathways: The nitro group could be reduced by cellular reductases to generate reactive nitrogen species, leading to oxidative stress and activating downstream signaling pathways such as the Nrf2 and MAPK pathways.

-

DNA Damage Response: If the compound or its metabolites cause DNA damage, it could activate DNA damage response pathways involving proteins like ATM, ATR, and p53.

References

An In-depth Technical Guide to 6-Nitronicotinamide Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

6-Nitronicotinamide, a derivative of nicotinamide (a form of vitamin B3), and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of the nitro group on the pyridine ring, combined with the carboxamide moiety, imparts unique electronic and structural features that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs, with a focus on their potential applications in oncology, inflammatory disorders, and neuroprotection.

Synthesis of this compound and Its Analogs

The synthesis of this compound derivatives often starts from commercially available nicotinamide or its precursors. A common strategy involves the nitration of a suitable nicotinamide derivative.

General Synthetic Scheme

A general approach to synthesizing this compound analogs is outlined below. The core structure can be modified at various positions to generate a library of compounds for structure-activity relationship (SAR) studies.

6-Nitronicotinamide: A Core Scaffold in the Development of Advanced Therapeutic and Imaging Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitronicotinamide is emerging as a critical starting material and key intermediate in the synthesis of complex molecules with significant potential in both diagnostics and therapeutics. While direct therapeutic applications of this compound have not been extensively reported, its utility as a versatile chemical scaffold is evident in the development of novel positron emission tomography (PET) imaging agents and antimycobacterial compounds. This guide provides a comprehensive overview of the current, albeit nascent, understanding of this compound's role in medicinal chemistry, detailing its application in the synthesis of targeted molecular probes and potential anti-infective agents. Through a structured presentation of available data, experimental protocols, and pathway visualizations, this document aims to equip researchers with the foundational knowledge to explore and expand upon the synthetic and therapeutic potential of this compound and its derivatives.

Introduction

This compound, a derivative of nicotinamide (a form of vitamin B3), is characterized by a nitro group at the 6th position of the pyridine ring. This structural feature significantly influences its chemical reactivity and makes it a valuable precursor for further chemical modifications. The electron-withdrawing nature of the nitro group and the amide functionality provide multiple reaction sites for the construction of more complex molecular architectures. This guide will delve into the known synthetic applications of this compound, focusing on its role in the creation of molecules with demonstrated biological activity.

Synthetic Applications in Medicinal Chemistry

Current research highlights the use of this compound as a foundational element in the synthesis of targeted molecular agents. Its application spans the development of radiotracers for neuroimaging and the exploration of novel antibacterial compounds.

Precursor for PET Radiotracers Targeting the Adenosine A₂A Receptor

This compound has been utilized as a precursor in the synthesis of a novel 18F-labeled radiotracer for PET imaging of the adenosine A₂A receptor.[1][2][3] The adenosine A₂A receptor is a key target in the study and potential treatment of neurodegenerative disorders such as Parkinson's disease.[4] The synthesis involves the coupling of this compound with other moieties to create a molecule that can be radiolabeled and used to visualize the distribution and density of these receptors in the brain.[1][2][3]

A key intermediate, N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-6-nitronicotinamide, was synthesized via an amide coupling reaction.[1][2]

-

Materials: 6-fluoronicotinic acid, 1-[bis(di-methylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridine-eium 3-oxide hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA), 4-methoxy-7-morpholinobenzo[d]thiazol-2-amine, and dichloromethane (CH₂Cl₂).

-

Procedure: A mixture of 6-fluoronicotinic acid (70 mg, 1.1 eq, 0.41 mmol), HATU (186 mg, 1.3 eq, 0.49 mmol), and DIPEA (198 µL, 3 eq, 1.13 mmol) in CH₂Cl₂ (3 mL) was stirred at room temperature for 30 minutes. To this mixture, 4-methoxy-7-morpholinobenzo[d]thiazol-2-amine was added, and the reaction was stirred until completion. The resulting product, N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-6-nitronicotinamide, was then purified.[1][4]

The nitro group of this intermediate serves as a leaving group for the subsequent radiofluorination step to produce the final PET tracer.[5]

Scaffold for Novel Antimycobacterial Agents

In the quest for new treatments for tuberculosis, researchers have synthesized a series of quinolone derivatives, utilizing this compound as a key building block.[6] One such derivative, N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide, was synthesized and evaluated for its antimycobacterial activity.[6]

The general synthetic pathway involves the condensation of an amine with a 6-nitronicotinoyl chloride or a similar activated derivative of 6-nitronicotinic acid.

-

Activation of 6-Nitronicotinic Acid: 6-Nitronicotinic acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride. Alternatively, coupling agents such as EDCI and HOBT can be used to facilitate amide bond formation with an amine.

-

Amide Coupling: The activated 6-nitronicotinic acid is then reacted with the desired amine (e.g., 4-(aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one) in an appropriate solvent, often in the presence of a base to neutralize the acid byproduct.[6]

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data

The available literature provides some quantitative data related to the synthesis and activity of this compound derivatives.

| Compound | Application | Yield | Activity | Reference |

| N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-6-nitronicotinamide | Precursor for PET Radiotracer | 37% | Not Applicable | [1] |

| N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide | Antimycobacterial Agent | 85% | MIC against M. tuberculosis H₃₇Rv reported for the series | [6] |

Visualizations

Synthetic Pathway for a PET Radiotracer Precursor

Caption: Synthetic route to a this compound-based PET tracer precursor.

General Synthetic Scheme for Antimycobacterial Agents

Caption: General pathway for synthesizing this compound antimycobacterials.

Future Directions and Conclusion

The exploration of this compound's therapeutic potential is still in its early stages. The current body of research strongly suggests that its primary value lies in its role as a versatile synthetic intermediate. Future research should focus on:

-

Expanding the diversity of derivatives: Synthesizing a broader range of this compound derivatives to probe different biological targets.

-

Investigating other therapeutic areas: Exploring the potential of these derivatives in oncology, neurology, and other infectious diseases.

-

Elucidating structure-activity relationships (SAR): Systematically modifying the this compound scaffold to understand how structural changes impact biological activity.

-

Exploring the direct biological activity of this compound: While not yet reported, studies to determine if the core molecule possesses any intrinsic therapeutic properties are warranted.

References

- 1. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. munin.uit.no [munin.uit.no]

- 4. mdpi.com [mdpi.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Discovery of quinolone derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Nitronicotinamides: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

An in-depth analysis for researchers, scientists, and drug development professionals.

While the specific compound "6-Nitronicotinamide" is not prominently documented in publicly available scientific literature, this technical guide provides a comprehensive review of closely related nitropyridine derivatives, including nitronicotinic acids and other substituted nicotinamides. This guide delves into their synthesis, multifaceted biological activities, and potential as scaffolds for drug discovery, with a particular focus on their roles as enzyme inhibitors and their applications in agrochemical and pharmaceutical research.

Synthesis of Nitronicotinamide Precursors and Derivatives

The synthesis of nitropyridine derivatives, the foundational structures for nitronicotinamides, involves several established chemical methodologies. The introduction of a nitro group onto the pyridine ring is a key step, often achieved through nitration reactions under controlled conditions.

For instance, the synthesis of 6-Nitronicotinic acid , a potential precursor to this compound, has been documented. The IUPAC name for this compound is 6-nitropyridine-3-carboxylic acid, and it is identified by the CAS number 33225-73-9.[1][2]

A general synthetic approach to substituted 5-nitronicotinamides involves the cyclocondensation of nitrocarbonyl compounds and their derivatives to form the core pyridine ring, followed by partial hydrolysis of a nitrile intermediate to the corresponding amide.[3] Specific methods include:

-

From 5-bromonicotinoyl chloride: Treatment with ammonia followed by oxidation.[3]

-

Via 2-chloro-3-cyano-5-nitropyridine: This intermediate allows for the synthesis of various 2-substituted-5-nitronicotinamides.[3]

-

From substituted nitropyridines: For example, 2-methyl-5-nitronicotinamide can be obtained from ethyl 2-methyl-5-nitronicotinate by treatment with ammonia.[3]

The following workflow illustrates a generalized synthetic pathway for substituted nitronicotinamides.

Caption: Generalized synthetic workflow for nitronicotinamide derivatives.

Biological Activities and Therapeutic Potential

Nicotinamide and its derivatives are pivotal in various biological processes, acting as precursors to the coenzyme NAD+ and modulating the activity of enzymes such as PARPs (Poly(ADP-ribose) polymerases) and sirtuins. The introduction of a nitro group can significantly alter the electronic properties of the molecule, potentially leading to novel biological activities. While data on "this compound" is scarce, research on related structures reveals a broad spectrum of biological effects.

Antifungal and Antimicrobial Activity

A significant body of research has focused on the antifungal properties of nicotinamide derivatives. These compounds have been shown to be effective against a range of fungal pathogens, including those resistant to existing treatments.

-

A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. Compound 16g from this series emerged as a potent agent with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314 and also showed activity against several fluconazole-resistant strains.[4] The proposed mechanism of action involves the disruption of the fungal cell wall.[4]

-

Novel nicotinamide derivatives bearing a diarylamine-modified scaffold have been investigated as succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[5] Compound 4f from this study demonstrated significant fungicidal activity.[5]

-

N-(thiophen-2-yl) nicotinamide derivatives have also been synthesized and shown to possess excellent fungicidal activities.[6]

The following table summarizes the antifungal activity of selected nicotinamide derivatives.

| Compound ID | Target Organism | Activity (MIC/EC50/Inhibition) | Reference |

| 16g | Candida albicans SC5314 | MIC: 0.25 μg/mL | [4] |

| 16g | Fluconazole-resistant C. albicans | MIC: 0.125–1 μg/mL | [4] |

| 4a | Botrytis cinerea | 40.54% inhibition | [5] |

| 4f | (Not specified) | Superior comprehensive fungicidal activity | [5] |

| 4f (10% EC) | Cucumber Downy Mildew | 70-79% control efficacy | [6] |

Anticancer and Other Biological Activities

Nitropyridine derivatives have also been explored for their potential as anticancer agents.[7] The nitro group can influence the molecule's ability to interact with biological targets relevant to cancer cell proliferation.[7]

Furthermore, nicotinic acid and its derivatives are known to play roles in various physiological processes. They are precursors to NAD+, a critical coenzyme in cellular metabolism.[8] Nicotinamide itself is an inhibitor of NAD(+) ADP-ribosyltransferase (PARP).[8] While direct evidence for this compound's effect on PARP is unavailable, the broader class of nicotinamide analogs is of significant interest in the context of PARP inhibition and cancer therapy.

The general mechanism of PARP inhibition and its role in synthetic lethality in cancer cells is depicted in the signaling pathway diagram below.

Caption: Hypothetical role of a nitronicotinamide as a PARP inhibitor in the DNA damage response pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of these compounds. Below are generalized protocols based on the cited literature.

General Procedure for the Synthesis of Nicotinamide Derivatives

A common method for synthesizing nicotinamide derivatives involves the coupling of a carboxylic acid with an amine.[4]

-

Activation of Carboxylic Acid: The nicotinic acid derivative is dissolved in a suitable solvent (e.g., dichloromethane). A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, and the mixture is stirred at room temperature.

-

Amine Addition: The desired amine is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for a specified time (e.g., 12 hours).

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., HCl, NaHCO3, brine) and dried over a dehydrating agent (e.g., Na2SO4). The crude product is purified by column chromatography.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is often determined using a broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Fungal strains are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a standard concentration.

-

Drug Dilution: The test compounds are serially diluted in a multi-well plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: The standardized fungal suspension is added to each well.

-

Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Conclusion and Future Directions

While the specific compound "this compound" remains to be fully characterized in the scientific literature, the broader class of nitronicotinamides and related nicotinamide derivatives represents a rich field for chemical and biological exploration. The available research demonstrates their potential as potent antifungal agents, with some derivatives showing promise as anticancer and antimicrobial compounds. The nitro functional group offers a handle for further chemical modification, enabling the generation of diverse libraries for screening against a wide array of biological targets. Future research should focus on the systematic synthesis and biological evaluation of various nitronicotinamide isomers, including the 6-nitro derivative, to fully elucidate their structure-activity relationships and therapeutic potential. A deeper understanding of their mechanisms of action, particularly their effects on key enzymes like PARP and fungal-specific targets, will be crucial for their development as next-generation therapeutic agents and agrochemicals.

References

- 1. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]

- 2. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro and In Vivo Studies of 6-Nitronicotinamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the existing in vitro and in vivo studies on the compound 6-Nitronicotinamide. A thorough and systematic search of scientific literature and databases has been conducted to collate and present all available quantitative data, experimental methodologies, and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the pharmacological profile of this compound.

Introduction

Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. As a key component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), nicotinamide plays a crucial role in cellular metabolism, DNA repair, and signaling. The introduction of a nitro group to the nicotinamide scaffold, creating this compound, could potentially modulate its chemical properties and biological effects, making it a compound of interest for investigation. This guide seeks to consolidate the current scientific knowledge on this specific derivative.

Data Presentation: Quantitative Summary

Following an extensive review of published scientific literature, no publicly available in vitro or in vivo studies providing quantitative data for this compound were identified. To facilitate future research and provide a template for data organization, the following tables have been structured to capture key metrics typically evaluated for a compound of this nature.

Table 1: Summary of In Vitro Quantitative Data for this compound

| Assay Type | Cell Line / Target | IC50 / EC50 (µM) | Other Relevant Metrics | Reference |

| Cytotoxicity | N/A | Not Available | Not Available | N/A |

| Enzyme Inhibition | N/A | Not Available | Not Available | N/A |

| Receptor Binding | N/A | Not Available | Not Available | N/A |

| Anti-inflammatory | N/A | Not Available | Not Available | N/A |

| Antimicrobial | N/A | Not Available | Not Available | N/A |

Table 2: Summary of In Vivo Quantitative Data for this compound

| Animal Model | Study Type | Dosing Regimen | Key Efficacy Readout | Pharmacokinetic Parameters (Cmax, Tmax, AUC) | Reference |

| N/A | Efficacy | Not Available | Not Available | Not Available | N/A |

| N/A | Toxicity | Not Available | Not Available | Not Available | N/A |

| N/A | Pharmacokinetics | Not Available | Not Available | Not Available | N/A |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. However, as no specific studies on this compound have been published, this section will outline general protocols that would be appropriate for the initial characterization of this compound.

General In Vitro Assay Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

General In Vivo Protocol: Murine Xenograft Tumor Model

-

Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a pathogen-free environment.

-

Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed.

-

Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment group to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanisms of action and study designs. As no specific pathways have been elucidated for this compound, the following diagrams represent a hypothetical experimental workflow and a potential signaling pathway that could be investigated based on the activities of related nicotinamide compounds.

Conclusion

The synthesis and evaluation of novel chemical entities are fundamental to the advancement of therapeutic interventions. While the nicotinamide scaffold is well-established in pharmacology, the specific derivative, this compound, remains an uncharacterized entity in the public scientific domain. The comprehensive search conducted for this technical guide did not yield any published in vitro or in vivo studies. Consequently, its biological activity, mechanism of action, and potential therapeutic applications are currently unknown. The structured tables, generalized protocols, and hypothetical diagrams provided herein are intended to serve as a framework for future research into this compound. Further investigation is required to determine the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

Predicting the Biological Targets of 6-Nitronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Context

Nicotinamide is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular redox reactions. Beyond its metabolic functions, a growing body of research has highlighted the role of nicotinamide and its analogs as modulators of various enzymatic activities. The structure of 6-nitronicotinamide, with its electron-deficient pyridine ring due to the nitro group, suggests that it may act as an inhibitor of enzymes that recognize nicotinamide or its derivatives. The nitro group's electronic effects are expected to alter the molecule's interaction with the binding pockets of target proteins compared to the parent nicotinamide molecule.

Predicted Biological Targets

Based on the known biological activities of nicotinamide and its analogs, the following enzyme classes are predicted as primary biological targets for this compound.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. Nicotinamide is a known inhibitor of PARP enzymes. It is hypothesized that this compound will also exhibit inhibitory activity against PARPs.

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including aging, transcription, and apoptosis. Nicotinamide acts as a non-competitive inhibitor of sirtuins. The electron-withdrawing nature of the nitro group in this compound may influence its potency as a sirtuin inhibitor.

Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridines. This enzyme is involved in drug metabolism and has been implicated in various diseases, including cancer and metabolic disorders. Given that this compound is a nicotinamide derivative, it is a potential substrate or inhibitor of NNMT.

Other Potential Targets

-

ALKBH2: An Fe(II) and 2-oxoglutarate-dependent DNA demethylase. Some nicotinamide derivatives have been identified as inhibitors of this enzyme.

-

Fungal-specific targets: Certain nicotinamide derivatives have shown antifungal activity by disrupting the fungal cell wall.

Quantitative Data for Nicotinamide and Analogs

The following tables summarize the available quantitative data for the interaction of nicotinamide and its analogs with the predicted target classes. This data provides a baseline for estimating the potential potency of this compound.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| Nicotinamide | PARP-1 | Enzyme Inhibition | Ki = 2.9 µM | [1](--INVALID-LINK--) |

| 3-Aminobenzamide | PARP-1 | Enzyme Inhibition | Ki = 1.3 µM | [1](--INVALID-LINK--) |

| Nicotinamide | SIRT1 | Enzyme Inhibition | IC50 = 50-100 µM | |

| Nicotinamide | SIRT2 | Enzyme Inhibition | IC50 = 49 µM | |

| Nicotinamide | NNMT | Enzyme Inhibition | IC50 ~ 1 µM | [2](--INVALID-LINK--) |

| AH2-15c | ALKBH2 | Fluorescence Polarization | IC50 = 0.031 µM | [3](--INVALID-LINK--) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's activity against its predicted targets.

PARP Inhibition Assay

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in the presence of a PARP enzyme and NAD+. Inhibition of PARP activity results in a decreased signal.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well plates

-

Test compound (this compound)

Procedure:

-

Coat a 96-well plate with histone H1.

-

Add PARP-1 enzyme, biotinylated NAD+, and varying concentrations of the test compound to the wells.

-

Incubate the plate to allow the PARP reaction to proceed.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate and add TMB substrate.

-

Measure the absorbance at 450 nm to quantify the amount of biotinylated PAR incorporated.

-

Calculate the IC50 value from the dose-response curve.

Sirtuin Activity Assay

Principle: This is a fluorescence-based assay that measures the deacetylation of a fluorogenic acetylated peptide substrate by a sirtuin enzyme.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 substrate)

-

NAD+

-

Developer solution

-

96-well black plates

-

Test compound (this compound)

Procedure:

-

Add SIRT1 or SIRT2 enzyme, the fluorogenic substrate, NAD+, and varying concentrations of the test compound to the wells of a black 96-well plate.

-

Incubate the plate to allow for the deacetylation reaction.

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the IC50 value from the dose-response curve.

NNMT Inhibition Assay

Principle: This assay measures the amount of S-adenosyl-L-homocysteine (SAH) produced from the NNMT-catalyzed methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide (or this compound as a potential substrate/inhibitor)

-

S-adenosyl-L-methionine (SAM)

-

SAH detection kit (e.g., fluorescence-based)

-

96-well plates

-

Test compound (this compound)

Procedure:

-

Add NNMT enzyme, nicotinamide, SAM, and varying concentrations of the test compound to the wells.

-

Incubate the plate to allow the methylation reaction to occur.

-

Add the reagents from the SAH detection kit according to the manufacturer's instructions to generate a signal proportional to the amount of SAH produced.

-

Measure the signal (e.g., fluorescence).

-

Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the prediction and validation of this compound's biological targets.

Caption: NAD+ Salvage Pathway and Predicted Inhibition Sites.

Caption: PARP's Role in DNA Repair and Predicted Inhibition.

Caption: General Experimental Workflow for Target Validation.

Conclusion and Future Directions

The in-silico analysis presented in this technical guide, based on the known pharmacology of nicotinamide and its analogs, strongly suggests that this compound is likely to be an inhibitor of PARPs, sirtuins, and NNMT. The potent electron-withdrawing properties of the nitro group are anticipated to modulate its binding affinity for these targets, potentially leading to altered potency and selectivity compared to nicotinamide.

The immediate next step is the experimental validation of these predictions using the protocols outlined in this guide. A comprehensive understanding of the biological targets of this compound will be crucial for its potential development as a therapeutic agent or as a chemical probe to investigate cellular signaling pathways. Further studies should also explore its metabolic fate and potential off-target effects to build a complete pharmacological profile.

References

Navigating the Identity of 6-Nitronicotinamide: A Technical Clarification

A comprehensive search for "6-Nitronicotinamide" has revealed a notable ambiguity in chemical literature and databases. While a direct entry for this specific name, along with its corresponding CAS number and molecular weight, remains elusive, information is readily available for a closely related compound, 6-Nitronicotinic acid. This guide presents the available data for this likely intended compound, alongside details for another related molecule, to provide clarity for researchers, scientists, and drug development professionals.

It is highly probable that inquiries for "this compound" are referring to 6-Nitronicotinic acid , due to the frequent conflation of the "amide" and "acid" functional groups in nomenclature. This technical guide will therefore focus on the properties and available data for 6-Nitronicotinic acid.

Core Chemical Data

For clarity and ease of comparison, the fundamental chemical properties of 6-Nitronicotinic acid and the related compound, 6-Amino-5-nitronicotinamide, are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Nitronicotinic acid | 33225-73-9[1][2] | C₆H₄N₂O₄ | 168.11[1][2] |

| 6-Amino-5-nitronicotinamide | 159890-55-8[3] | C₆H₆N₄O₃ | 182.14[3] |

Experimental Protocols

Detailed experimental information, particularly regarding biological applications and signaling pathways for 6-Nitronicotinic acid, is not extensively documented in readily available scientific literature. However, a synthetic protocol for a related compound, 6-Hydroxy-5-nitronicotinic acid, can provide insight into the general class of nitrated pyridine carboxylic acids.

Synthesis of 6-Hydroxy-5-nitronicotinic acid:

A common method involves the nitration of 6-hydroxynicotinic acid. In a typical procedure, 6-hydroxynicotinic acid is reacted with a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to facilitate the electrophilic aromatic substitution, leading to the introduction of a nitro group at the 5-position of the pyridine ring[4]. Purification of the resulting product is typically achieved through recrystallization[5].

Logical Relationships in Synthesis

The synthesis of nitrated nicotinic acid derivatives generally follows a logical workflow involving the modification of a precursor molecule. The diagram below illustrates a generalized pathway for the synthesis of a nitrated nicotinic acid derivative from a substituted nicotinic acid precursor.

Due to the limited specific information on the biological activity and signaling pathways of 6-Nitronicotinic acid, diagrams illustrating these aspects cannot be provided at this time. Further research into the bioactivity of this particular compound is required to elucidate its mechanisms of action. Researchers interested in this molecule are encouraged to perform experimental studies to determine its biological effects.

References

- 1. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]

- 2. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]

- 3. 6-Amino-5-nitronicotinamide | 159890-55-8 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]

6-Nitronicotinamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Nitronicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a heterocyclic organic compound with the chemical formula C₆H₅N₃O₃. Its structure consists of a pyridine ring substituted with a nitro group at the 6-position and a carboxamide group at the 3-position. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, detailed experimental protocols for its synthesis and characterization based on established methods for related compounds, and insights into its potential biological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₅N₃O₃ | |

| Molecular Weight | 167.12 g/mol | |

| Appearance | Likely a yellow crystalline solid | Based on typical appearance of nitroaromatic compounds. |

| Melting Point | Not available | Expected to be significantly higher than nicotinamide (128-131 °C) due to the presence of the polar nitro group. |

| Boiling Point | > 400 °C (Predicted) | A predicted boiling point for the related compound 6-amino-3-nitropyridine-2-carboxamide is 405.9±45.0 °C[1]. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | The nitro group decreases water solubility compared to nicotinamide. |

| pKa | ~14.4 (Predicted for the amide proton) | A predicted pKa for the amide proton of the related compound 6-amino-3-nitropyridine-2-carboxamide is 14.43±0.50[1]. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing nitro group. |

| Density | ~1.58 g/cm³ (Predicted) | A predicted density for the related compound 6-amino-3-nitropyridine-2-carboxamide is 1.577±0.06 g/cm³[1]. |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on established methods for the nitration of pyridines and the analysis of organic compounds.[2][3][4][5]

Synthesis of this compound

The synthesis of this compound can be approached through the nitration of nicotinamide. However, direct nitration of the pyridine ring can be challenging due to its electron-deficient nature and may lead to a mixture of isomers.[6] A more controlled synthesis might involve the nitration of a precursor followed by functional group manipulation. A plausible synthetic route is the nitration of 2-hydroxynicotinic acid, followed by conversion of the carboxylic acid to the amide.

A. Nitration of Nicotinamide (General Procedure)

This procedure is adapted from established methods for the nitration of pyridine derivatives.[4][5]

Materials:

-

Nicotinamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nicotinamide in concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

B. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro and carboxamide groups. The carbon NMR will show distinct resonances for each carbon atom in the molecule.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected characteristic absorption bands include: N-H stretching vibrations for the amide group (around 3400-3200 cm⁻¹), C=O stretching for the amide carbonyl (around 1680 cm⁻¹), and asymmetric and symmetric stretching vibrations for the nitro group (around 1550 and 1350 cm⁻¹, respectively).[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8]

References

- 1. 6-AMINO-3-NITROPYRIDINE-2-CARBOXAMIDE CAS#: 267243-45-8 [amp.chemicalbook.com]

- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols for Nicotinamide Analogs in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Given the limited availability of experimental data for 6-Nitronicotinamide, this document focuses on two closely related and extensively studied nicotinamide analogs: 6-Aminonicotinamide and Nicotinamide . These compounds offer valuable insights into cellular metabolism and signaling, making them relevant subjects for research in oncology and other fields.

Introduction

6-Aminonicotinamide is a potent antagonist of nicotinamide and an inhibitor of the Pentose Phosphate Pathway (PPP), a critical metabolic route for cancer cell proliferation and survival. Nicotinamide, the amide of vitamin B3, is a precursor to NAD+ and is known to inhibit Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (e.g., SIRT1), enzymes crucial for DNA repair, cellular metabolism, and stress responses. This document provides detailed experimental protocols and data for studying the effects of these compounds in cell culture.

Data Presentation

The following tables summarize quantitative data for 6-Aminonicotinamide and Nicotinamide from various in vitro studies.

Table 1: In Vitro Efficacy of 6-Aminonicotinamide in Human Cancer Cell Lines

| Cell Line | Assay Type | Concentration Range | Key Findings |

| A549 (Lung Carcinoma) | Metabolic Activity | 1 µM - 1000 µM | Dose-dependent decrease in metabolic activity. |

| H460 (Lung Carcinoma) | Metabolic Activity | 1 µM - 1000 µM | Dose-dependent decrease in metabolic activity. |

| A549 and H460 | Apoptosis (Annexin V) | 10 µM and 200 µM | Increased apoptosis at both low and high doses after 48h. |